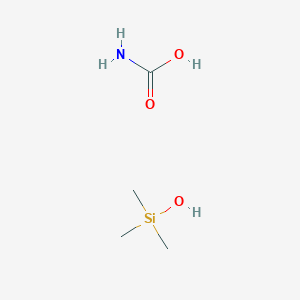
1,2-Dimethyl-3,5-diphenylpyrazolidin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-3,5-diphenylpyrazolidin-1-ium iodide is a chemical compound with the molecular formula C18H21IN2 It is a pyrazolidinium salt, characterized by the presence of two methyl groups and two phenyl groups attached to the pyrazolidine ring, with an iodide counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3,5-diphenylpyrazolidin-1-ium iodide typically involves the reaction of 1,2-dimethyl-3,5-diphenylpyrazolidine with iodine or an iodide source. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethyl-3,5-diphenylpyrazolidin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinone derivatives.
Reduction: Reduction reactions can yield pyrazolidine derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can occur at the iodide position, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiolates can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolidines and pyrazolidinones, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,2-Dimethyl-3,5-diphenylpyrazolidin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other pyrazolidine derivatives and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific properties, such as ionic liquids or catalysts.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyl-3,5-diphenylpyrazolidin-1-ium iodide involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating receptor activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dimethyl-3-phenyl-5-(2-thienyl)pyrazolidin-1-ium iodide
- 1,2-Dimethyl-3-(4-methylpiperidino)-5-phenylpyrazolium iodide
- 1,2-Dimethyl-3-(2-methylpiperidino)-5-phenylpyrazolium iodide
Uniqueness
1,2-Dimethyl-3,5-diphenylpyrazolidin-1-ium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
58764-70-8 |
|---|---|
Fórmula molecular |
C17H21IN2 |
Peso molecular |
380.27 g/mol |
Nombre IUPAC |
1,2-dimethyl-3,5-diphenylpyrazolidin-1-ium;iodide |
InChI |
InChI=1S/C17H20N2.HI/c1-18-16(14-9-5-3-6-10-14)13-17(19(18)2)15-11-7-4-8-12-15;/h3-12,16-17H,13H2,1-2H3;1H |
Clave InChI |
BIKCKKGXYPONQI-UHFFFAOYSA-N |
SMILES canónico |
C[NH+]1C(CC(N1C)C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



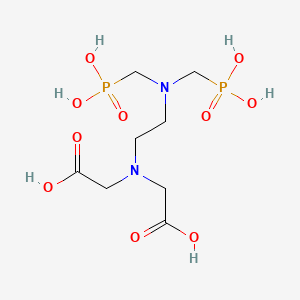
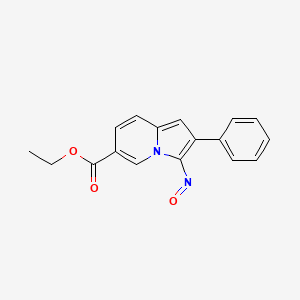
![3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14611807.png)


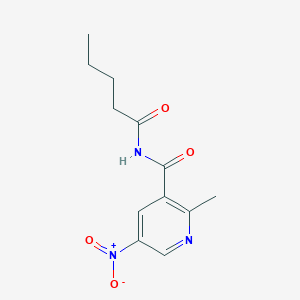
![Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro-](/img/structure/B14611843.png)
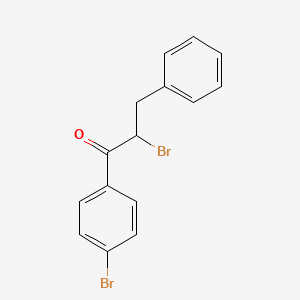



![2-hydroxy-4,4-dimethyl-1-[methyl(prop-2-ynyl)amino]-1-phenylpentan-3-one;oxalic acid](/img/structure/B14611861.png)
